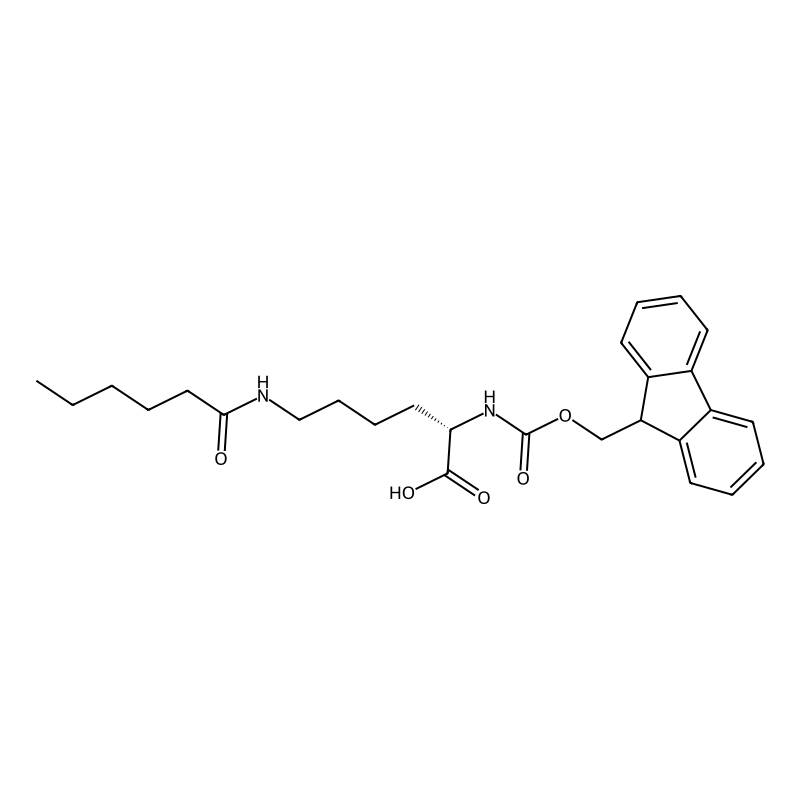Fmoc-Lys(Hexanoyl)

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Fmoc-Lys(Hexanoyl) is a derivative of the amino acid lysine, specifically modified with a hexanoyl group at the epsilon position. The full chemical name is N-alpha-(9-fluorenylmethyloxycarbonyl)-N-epsilon-hexanoyl-L-lysine. This compound combines the protective Fmoc (9-fluorenylmethyloxycarbonyl) group, which is commonly used in peptide synthesis to protect the amino group, with a hexanoyl chain that enhances its lipophilicity. This modification can significantly influence the behavior of peptides in biological systems, particularly in terms of membrane permeability and interaction with lipid environments .
- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and lab coat.
- Work in a well-ventilated fume hood.
- Avoid inhalation, ingestion, and skin contact.
- Refer to the safety data sheet (SDS) provided by the supplier for specific handling and disposal guidelines.
Fmoc-Lys(Hexanoyl)-OH is a protected lipoamino acid (LAA). LAAs are a class of molecules that combine the structural features of amino acids with a hydrophobic (water-fearing) moiety, such as a fatty acid tail [].
Here are some potential applications of Fmoc-Lys(Hexanoyl)-OH in scientific research:
Peptide Synthesis
Fmoc-Lys(Hexanoyl)-OH can be incorporated into peptides using solid-phase peptide synthesis (SPPS) techniques. SPPS is a common method for creating peptides in a laboratory setting. The Fmoc group protects the alpha-amino group of lysine, while the hexanoyl chain introduces lipophilicity to the peptide. This can be useful for studying the interaction of peptides with membranes or for designing peptides with improved cell penetration properties [].
Study of Protein-Lipid Interactions
Due to its combined amino acid and fatty acid characteristics, Fmoc-Lys(Hexanoyl)-OH can be a valuable tool for researchers investigating protein-lipid interactions []. These interactions are essential for many cellular processes, and understanding them can provide insights into human health and disease.
Development of Novel Drug Delivery Systems
The lipophilic nature of Fmoc-Lys(Hexanoyl)-OH could be advantageous in designing drug delivery systems []. By attaching a therapeutic agent to a peptide containing Fmoc-Lys(Hexanoyl)-OH, researchers may be able to improve the agent's ability to reach its target site within the body.
- Deprotection: The Fmoc group can be removed under basic conditions using piperidine or other amine bases. This is a critical step in peptide synthesis, allowing for the subsequent coupling of other amino acids.
- Coupling Reactions: The hexanoyl group facilitates the coupling of Fmoc-Lys(Hexanoyl) with other amino acids or peptide chains through standard peptide bond formation methods, often utilizing coupling reagents like HBTU (O-Benzotriazol-1-yl-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) in organic solvents .
- Hydrolysis: The hexanoyl group can also be hydrolyzed under acidic or enzymatic conditions, potentially releasing free lysine and hexanoic acid .
The biological activity of Fmoc-Lys(Hexanoyl) is primarily linked to its role as a building block in peptide synthesis. The hexanoyl modification enhances the lipophilicity of peptides, which can improve their ability to penetrate cellular membranes and interact with lipid bilayers. This property is particularly valuable in drug design and development, where increased membrane permeability can lead to improved bioavailability of therapeutic peptides. Additionally, modifications like hexanoylation can influence protein-protein interactions and enzymatic activity by altering the physicochemical properties of peptides .
The synthesis of Fmoc-Lys(Hexanoyl) typically involves the following steps:
- Protection of Lysine: The lysine amino acid is first protected with an Fmoc group to prevent unwanted reactions during synthesis.
- Hexanoylation: The epsilon amino group of lysine is then acylated using hexanoic acid or its derivatives in the presence of coupling agents such as HBTU or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
- Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Fmoc-Lys(Hexanoyl) has several applications:
- Peptide Synthesis: It serves as a building block for synthesizing lipophilic peptides that may have enhanced biological activity.
- Drug Development: Its properties make it suitable for developing peptide-based therapeutics that require improved membrane permeability.
- Bioconjugation: It can be utilized in bioconjugation strategies where lipophilic modifications are necessary for targeting specific cellular environments or enhancing pharmacokinetics .
Studies involving Fmoc-Lys(Hexanoyl) focus on its interactions within lipid environments and its effect on peptide conformations. The presence of the hexanoyl chain can alter how peptides interact with cell membranes and proteins, potentially leading to enhanced cellular uptake or altered signaling pathways. Research often employs techniques such as nuclear magnetic resonance (NMR), circular dichroism (CD), and fluorescence spectroscopy to investigate these interactions .
Several compounds share similarities with Fmoc-Lys(Hexanoyl), including:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Fmoc-Lys(Acetyl) | Acetyl group at epsilon position | Less lipophilic than hexanoylated derivatives |
| Fmoc-Lys(Octanoyl) | Octanoyl group at epsilon position | Increased lipophilicity compared to hexanoyl |
| Fmoc-Lys(Decanoyl) | Decanoyl group at epsilon position | Greater hydrophobicity due to longer chain |
| Fmoc-Lys(Boc) | Boc protection at alpha position | Different protective strategy; less lipophilic |
The uniqueness of Fmoc-Lys(Hexanoyl) lies in its specific balance between hydrophilicity and lipophilicity, making it particularly useful for applications requiring moderate hydrophobicity while still being amenable to standard peptide synthesis techniques .








